molecular formula C10H7BrOS B1272749 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone CAS No. 26167-45-3

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone

Cat. No. B1272749
CAS RN: 26167-45-3
M. Wt: 255.13 g/mol
InChI Key: CKHWNGWAHFLCTJ-UHFFFAOYSA-N
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Patent
US05869492

Procedure details

A mixture of 3-(2-bromoacetyl)benzo[b]thiophen (10.0 g), 2-imidazolidinethione (4.0 g), ethanol (120 ml) and acetic acid (80 ml) was heated under reflux for 24 hours then allowed to cool to ambient temperature. The resulting solid was collected by filtration and dried in vacuo at ambient temperature to give 3-(benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide 1.8 hydrate as a white solid (11.6 g), m.p. 227°-229° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[S:8][CH:9]=1)=O.[NH:14]1[CH2:18][CH2:17][NH:16][C:15]1=[S:19].C(O)C>C(O)(=O)C>[BrH:1].[S:8]1[CH:9]=[C:5]([C:3]2[N:16]3[CH2:17][CH2:18][N:14]=[C:15]3[S:19][CH:2]=2)[C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]1=2 |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)C=1C2=C(SC1)C=CC=C2
Name
Quantity
4 g
Type
reactant
Smiles
N1C(NCC1)=S
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
Br.S1C2=C(C(=C1)C=1N3C(SC1)=NCC3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.